Gigantrionenin
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Overview
Description
Gigantrionenin is a member of the class of oxolanes that is tetrahydrofuran substituted by a 7-[5-methyl-2-oxo-2,5-dihydrofuran-3-yl]heptyl at position 2 and a 1,4,5-trihydroxyhenicos-8-en-1-yl group at position 5. Isolated from Goniothalamus giganteus, it exhibits cytotoxic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a butenolide, a member of oxolanes, a polyketide, a secondary alcohol and a triol.
Scientific Research Applications
Biomimetic Synthesis of Gigantrionenin
Acetogenins like this compound, derived from the Annonaceae family, have gained interest due to their extensive biological activities. They are mainly characterized by one to three tetrahydrofuran rings centrally located in a long hydrocarbon chain that ends in a butenolide moiety. The study by Orru et al. (2003) outlines the results leading to the first asymmetric total synthesis of cis-Gigantrionenin. Crucial to this process were enzyme-catalyzed epoxide hydrolysis and an enzyme-triggered double cyclization, granting stereoselective access to essential chiral building blocks (Orru et al., 2003).
Advancements in Related Scientific Fields
Other studies, while not directly related to this compound, focus on various scientific applications and advancements which might indirectly contribute to its research applications. For instance:
- "Large and Linked in Scientific Publishing" by Goodman et al. (2012) discusses GigaScience, a journal promoting data release, use, and reuse, improving reproducibility of results, and linking analyses directly to their data, which could be beneficial for sharing research on this compound (Goodman, Edmunds, & Basford, 2012).
- "Advancing Genomics through the Global Invertebrate Genomics Alliance (GIGA)" by Voolstra et al. (2017) outlines the progress and future prospects in invertebrate genomics, potentially offering insights into new research methodologies that could be applicable to this compound research (Voolstra et al., 2017).
Properties
Molecular Formula |
C37H66O6 |
---|---|
Molecular Weight |
606.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[7-[(2R,5S)-5-[(Z,1S,4R,5R)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-33(38)34(39)26-27-35(40)36-28-25-32(43-36)23-20-17-15-16-19-22-31-29-30(2)42-37(31)41/h14,18,29-30,32-36,38-40H,3-13,15-17,19-28H2,1-2H3/b18-14-/t30-,32+,33+,34+,35-,36-/m0/s1 |
InChI Key |
HASWAOYLTAODRS-VKJZEEHVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CC[C@@H]([C@@H]1CC[C@H](O1)CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |
SMILES |
CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCCCC2=CC(OC2=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCCCC2=CC(OC2=O)C)O)O)O |
Synonyms |
gigantetronenin gigantrionenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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